molecular formula C8H14Br2O B14645400 2,4-Dibromo-2,5-dimethylhexan-3-one CAS No. 56829-66-4

2,4-Dibromo-2,5-dimethylhexan-3-one

Cat. No.: B14645400
CAS No.: 56829-66-4
M. Wt: 286.00 g/mol
InChI Key: PLPOLLLBRWYBBT-UHFFFAOYSA-N
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Description

2,4-Dibromo-2,5-dimethylhexan-3-one is a brominated ketone featuring a hexan-3-one backbone substituted with bromine atoms at the 2- and 4-positions and methyl groups at the 2- and 5-positions. Brominated ketones are often utilized in nucleophilic substitution reactions, cyclization processes, or as precursors for complex heterocycles due to the reactivity of both the ketone and bromine moieties .

Properties

CAS No.

56829-66-4

Molecular Formula

C8H14Br2O

Molecular Weight

286.00 g/mol

IUPAC Name

2,4-dibromo-2,5-dimethylhexan-3-one

InChI

InChI=1S/C8H14Br2O/c1-5(2)6(9)7(11)8(3,4)10/h5-6H,1-4H3

InChI Key

PLPOLLLBRWYBBT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)C(C)(C)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-2,5-dimethylhexan-3-one typically involves the bromination of 2,5-dimethylhexan-3-one. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent, such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction conditions usually require controlled temperatures to ensure selective bromination at the desired positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction parameters to achieve high yield and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromo-2,5-dimethylhexan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4-Dibromo-2,5-dimethylhexan-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dibromo-2,5-dimethylhexan-3-one involves its reactivity with nucleophiles and electrophiles. The bromine atoms make the compound highly reactive, allowing it to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Structural Differences :

  • Backbone: Cyclohexanone ring vs. linear hexan-3-one chain.
  • Substituents: Bromines at 2- and 6-positions; methyl groups at 3,3,5,5-positions. Synthesis: Not detailed in the evidence, but bromination of pre-methylated cyclohexanone is a plausible route . Properties: Higher molecular weight (C₁₀H₁₄Br₂O) and steric hindrance due to tetramethyl substitution may reduce reactivity compared to the linear hexanone derivative. Safety data indicate stringent handling requirements for brominated cyclohexanones .

5,7-Dibromo-3,3-dimethyl-3,4-dihydroacridin-1(2H)-one

Structural Differences :

  • Core Structure: Fused aromatic-acridinone system vs. aliphatic hexanone.
  • Substituents: Bromines at 5- and 7-positions; methyl groups at 3,3-positions. Synthesis: Prepared via condensation of dimedone and 2-amino-3,5-dibromobenzaldehyde in dioxane under reflux (80% yield) . Properties: Aromaticity and conjugation in the acridinone system enhance thermal stability (mp: 145–147°C) compared to aliphatic bromoketones. Applications in medicinal chemistry are likely due to the heterocyclic framework .

1,4-Dibromo-2,5-bis(trifluoromethyl)benzene

Structural Differences :

  • Backbone : Benzene ring vs. ketone-containing chain.
  • Substituents: Bromines at 1- and 4-positions; trifluoromethyl groups at 2- and 5-positions. Regulatory Context: Listed under global chemical regulations (CAS No. 2375-96-4) for mixtures ≥1%, highlighting environmental and safety concerns . Reactivity: Electron-withdrawing trifluoromethyl groups increase electrophilicity, contrasting with the electron-donating methyl groups in this compound.

Comparative Data Table

Compound Name Molecular Formula Backbone Substituents Key Properties/Applications Reference
This compound C₈H₁₂Br₂O Linear ketone Br (2,4); Me (2,5) Hypothetical: Intermediate in alkylation reactions
2,6-Dibromo-3,3,5,5-tetramethylcyclohexanone C₁₀H₁₄Br₂O Cyclohexanone Br (2,6); Me (3,3,5,5) High steric hindrance; industrial applications
5,7-Dibromo-3,3-dimethylacridinone C₁₅H₁₃Br₂NO Acridinone Br (5,7); Me (3,3) Medicinal chemistry; mp 145–147°C
1,4-Dibromo-2,5-bis(trifluoromethyl)benzene C₈H₄Br₂F₆ Benzene Br (1,4); CF₃ (2,5) Regulated; electrophilic aromatic substitution

Key Observations

Reactivity Trends: Linear bromoketones (e.g., hypothetical this compound) are likely more flexible in nucleophilic reactions than rigid cyclic analogs like 2,6-dibromo-3,3,5,5-tetramethylcyclohexanone .

Synthetic Accessibility: Acridinone derivatives require multi-step condensation, while aliphatic bromoketones may be synthesized via direct bromination or alkylation .

Regulatory Considerations : Brominated aromatics face stricter regulations compared to aliphatic bromoketones, as seen in 1,4-dibromo-2,5-bis(trifluoromethyl)benzene .

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